molecular formula C9H9N3O3 B11812920 ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11812920
M. Wt: 207.19 g/mol
InChI Key: SPYWKQRQHVDZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that features a furan ring, a triazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with ethyl chloroformate to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like pyridine or triethylamine.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(2-furyl)propanoate: Similar in structure but lacks the triazole ring, making it less versatile in terms of chemical reactivity.

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring but differ in functional groups, leading to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)8-10-7(11-12-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

SPYWKQRQHVDZTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.